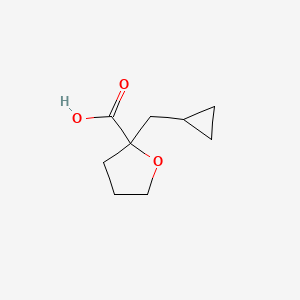
2-(Cyclopropylmethyl)oxolane-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethyl)oxolane-2-carboxylic acid is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is also known by its IUPAC name, 2-(cyclopropylmethyl)tetrahydrofuran-2-carboxylic acid . This compound is characterized by the presence of a cyclopropylmethyl group attached to an oxolane ring, which is a five-membered ring containing one oxygen atom.
Preparation Methods
The synthesis of 2-(Cyclopropylmethyl)oxolane-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylmethyl bromide with tetrahydrofuran-2-carboxylic acid in the presence of a base such as sodium hydride . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-(Cyclopropylmethyl)oxolane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Cyclopropylmethyl)oxolane-2-carboxylic acid has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropylmethyl group can interact with enzymes and receptors, modulating their activity. The oxolane ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
2-(Cyclopropylmethyl)oxolane-2-carboxylic acid can be compared with other similar compounds, such as:
2-(Cyclopropylmethyl)tetrahydrofuran-2-carboxylic acid: This compound has a similar structure but lacks the oxolane ring.
Cyclopropylmethyl derivatives: Compounds with the cyclopropylmethyl group attached to different functional groups or rings.
The uniqueness of 2-(Cyclopropylmethyl)oxolane-2-carboxylic acid lies in its specific combination of the cyclopropylmethyl group and the oxolane ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c10-8(11)9(4-1-5-12-9)6-7-2-3-7/h7H,1-6H2,(H,10,11) |
InChI Key |
MRZAHQHLXGCACM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)(CC2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine](/img/structure/B13504819.png)
![5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride](/img/structure/B13504827.png)
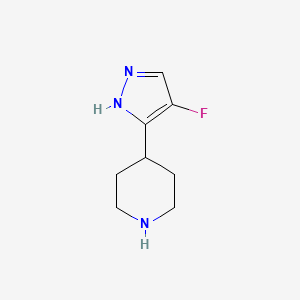
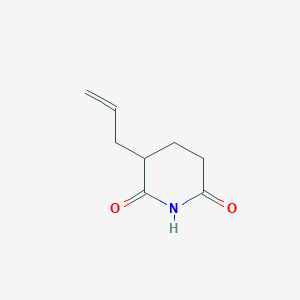
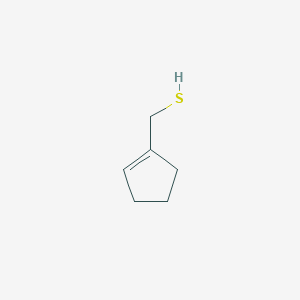
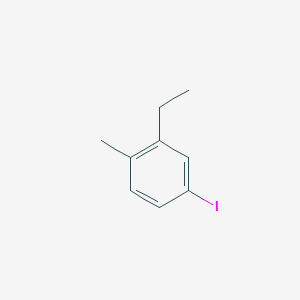
![N-[(2-Propen-1-yloxy)carbonyl]-L-homoserine](/img/structure/B13504844.png)
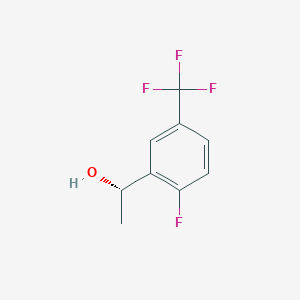
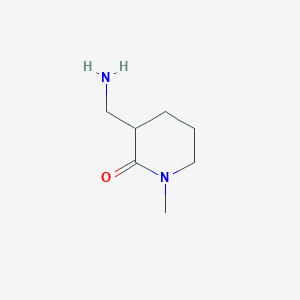
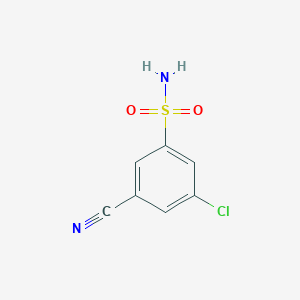

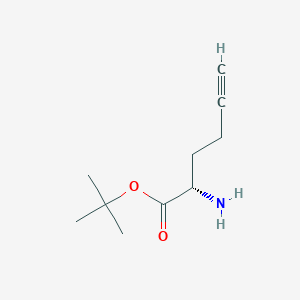
![Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13504882.png)
![N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine](/img/structure/B13504887.png)
